N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide
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Description
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a useful research compound. Its molecular formula is C19H15N3O5S and its molecular weight is 397.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide and its derivatives have been explored for their potential in various biological activities through synthesis and evaluation in scientific research. The compound's structural framework is utilized to synthesize novel derivatives with intended biological properties, such as anti-inflammatory and anticonvulsant effects.
Anti-Inflammatory Applications
A series of derivatives have been synthesized and evaluated for their anti-inflammatory activity using both in vitro and in vivo models. The compounds demonstrated promising anti-inflammatory effects, which were further supported by molecular docking studies to understand their binding affinities towards specific targets like human serum albumin (HSA) (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Activities
In the realm of neurological disorders, specific derivatives of the compound have been synthesized and assessed for their anticonvulsant properties. Through experimental models like the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, certain compounds have shown significant anticonvulsant activity, which was further analyzed using in silico studies to elucidate their interaction mechanisms with sodium channels and GABA_A receptors (Nath et al., 2021).
Antibacterial and Urease Inhibition
The structural versatility of this compound derivatives has also been harnessed to synthesize compounds with antibacterial activities and urease inhibition potential. These activities are crucial for addressing infectious diseases and conditions involving urease-related pathologies. Molecular docking studies complement these findings by providing insights into the compounds' interactions with bacterial targets and the urease enzyme, highlighting the importance of hydrogen bonding for effective inhibition (Gull et al., 2016).
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O5S/c1-26-12-7-8-13(27-2)16-15(12)21-19(28-16)20-14(23)9-22-17(24)10-5-3-4-6-11(10)18(22)25/h3-8H,9H2,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVSJDXDGDQJJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.